2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole

Description

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

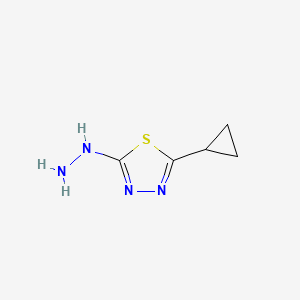

The molecular structure of 2-cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is defined by its specific arrangement of atoms within the heterocyclic framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as (5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine. The molecular formula is established as carbon₅hydrogen₈nitrogen₄sulfur with a molecular weight of 156.21 grams per mole. The structural architecture consists of a planar 1,3,4-thiadiazole ring system where nitrogen atoms occupy positions 1, 3, and 4, while sulfur is positioned at location 2 within the five-membered ring.

The compound features a cyclopropyl group attached to the 5-position of the thiadiazole ring, providing significant steric effects due to the constrained three-membered ring structure. Simultaneously, a hydrazinyl group (-nitrogen-hydrogen-nitrogen-hydrogen₂) is attached at the 2-position, introducing additional nitrogen-containing functionality that contributes to the compound's reactivity profile. The Simplified Molecular Input Line Entry System notation for this compound is represented as carbon₁carbon₁carbon₁carbon₂=nitrogen-nitrogen=carbon(sulfur₂)nitrogen-nitrogen, while the International Chemical Identifier string is documented as InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9).

Table 1: Structural Identifiers for 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 g/mol |

| International Union of Pure and Applied Chemistry Name | (5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine |

| Chemical Abstracts Service Number | 299168-18-6 |

| Simplified Molecular Input Line Entry System | C1CC1C2=NN=C(S2)NN |

| International Chemical Identifier Key | VESRRWGBJZGSBP-UHFFFAOYSA-N |

The structural characteristics of this compound are further enhanced by the presence of the cyclopropyl substituent, which introduces significant ring strain and unique electronic properties. The three-membered cyclopropyl ring exhibits significant angular strain, with carbon-carbon-carbon bond angles of approximately 60 degrees, considerably smaller than the typical tetrahedral angle of 109.5 degrees. This structural feature contributes to the compound's distinctive chemical behavior and potential biological activity patterns.

Properties

IUPAC Name |

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESRRWGBJZGSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are typically synthesized via cyclization reactions involving thiosemicarbazide derivatives or hydrazinecarbothioamides. The key step is the formation of the thiadiazole ring through oxidative or dehydrative cyclization. The substituents at positions 2 and 5 are introduced by selecting appropriate precursors or through post-cyclization modifications.

Preparation via Cyclization of Hydrazinecarbothioamides

A prominent method for synthesizing 1,3,4-thiadiazoles bearing hydrazinyl substituents involves the cyclization of hydrazinecarbothioamide derivatives. This method has been demonstrated in recent research focusing on thiadiazole analogues with hydrazinyl substitution, which are structurally related to 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole.

- Procedure : The corresponding hydrazinecarbothioamide precursor is cyclized under controlled conditions, often involving mild heating and the presence of oxidizing agents or dehydrating agents to facilitate ring closure.

- Example : In a study synthesizing novel thiadiazoles as antiapoptotic agents, hydrazinecarbothioamides were cyclized to yield 1,3,4-thiadiazoles with hydrazinyl groups at position 5. The cyclization was confirmed through NMR, IR, and mass spectrometry analyses.

This method is advantageous for its relatively straightforward reaction conditions and the ability to incorporate diverse substituents such as cyclopropyl groups at position 2 by appropriate choice of starting materials.

Solid-Phase Synthesis Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

Another efficient and high-yielding method involves a solid-phase reaction of thiosemicarbazide with a carboxylic acid (bearing the desired substituent, e.g., cyclopropyl carboxylic acid) in the presence of phosphorus pentachloride.

-

- In a dry reaction vessel, thiosemicarbazide, the corresponding carboxylic acid, and phosphorus pentachloride are mixed in molar ratios approximately 1:1 to 1.2 and ground at room temperature until the reaction completes.

- The crude product is treated with an alkaline solution to adjust the pH to 8–8.2.

- The mixture is filtered, and the filter cake is dried and recrystallized to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

-

- Mild reaction conditions (room temperature grinding).

- Short reaction time.

- High yield (over 91% reported).

- Low toxicity and cost of reagents.

- Simple post-reaction processing.

This method is adaptable to the synthesis of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole by using cyclopropyl carboxylic acid as the substituent source and thiosemicarbazide as the hydrazinyl group precursor.

Preparation from 2,5-Dimercapto-1,3,4-thiadiazole Derivatives

Although more commonly used for preparing 2,5-bis(alkyldithio)-1,3,4-thiadiazoles, the chemistry of 2,5-dimercapto-1,3,4-thiadiazole and its salts provides insight into ring substitution strategies.

- The process involves chlorination to form bis-sulfenyl chlorides, followed by reaction with alkyl mercaptans.

- While this method is less directly relevant for hydrazinyl substitution, it exemplifies the functionalization of the thiadiazole ring at positions 2 and 5.

Summary Table of Preparation Methods

Research Findings and Analytical Confirmation

- Synthesized 1,3,4-thiadiazoles with hydrazinyl groups demonstrate significant biological activity, including antiapoptotic effects mediated via caspase-3 inhibition.

- Structural confirmation is routinely performed using NMR, IR, mass spectrometry, and elemental analysis to ensure the correct substitution pattern and purity.

- The solid-phase method using phosphorus pentachloride is noted for its operational simplicity and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group readily participates in condensation reactions under acidic or basic conditions:

-

Hydrazone Formation :

Reaction with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) yields Schiff base derivatives. For example:These products are often evaluated for bioactivity, such as anticonvulsant or antibacterial properties .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | DMF, RT, 12 h | Schiff base derivative | 75–85% | |

| Acetophenone | Ethanol, reflux, 6 h | Hydrazone analog | 68% |

Cyclization and Heterocycle Formation

The hydrazinyl group can undergo cyclization to form fused heterocycles:

-

1,2,4-Triazole Formation :

Reaction with CS₂/KOH under reflux forms triazole-thiadiazole hybrids (e.g., triazolo[3,4-b] thiadiazoles) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbon disulfide (CS₂) | KOH, ethanol, reflux | Triazolo-thiadiazole | 60–70% | |

| Ethyl chloroacetate | DMF, RT, 24 h | Thiadiazole-acetate conjugate | 55% |

Functionalization via Alkylation/Acylation

The hydrazinyl group can be alkylated or acylated to enhance solubility or biological activity:

-

Acylation :

Reaction with acetyl chloride or benzoyl chloride forms N-acylated derivatives: -

Alkylation :

Alkyl halides (e.g., methyl iodide) yield N-alkylated analogs .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Dry DCM, 0–5°C, 2 h | N-Acetyl derivative | 80% | |

| Benzoyl chloride | Pyridine, RT, 4 h | N-Benzoyl analog | 72% |

Oxidation and Reductive Pathways

-

Oxidation :

The hydrazinyl group oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄) . -

Reduction :

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the hydrazinyl group to an amine .

Biological and Pharmacological Relevance

Derivatives of 2-cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole have shown:

-

Anticonvulsant Activity : Inhibition of voltage-gated ion channels and GABAergic pathways .

-

Antibacterial Properties : Efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) .

| Derivative | Biological Activity | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|

| Schiff base analog | Anticonvulsant | 0.02 μM | |

| N-Acetyl derivative | Antibacterial | 12.5 μg/mL |

Scientific Research Applications

Chemical Applications

Synthesis Building Block

The compound serves as a valuable building block in organic synthesis. Its unique thiadiazole framework allows for the creation of more complex molecules, making it an essential intermediate in the development of new chemical entities. This is particularly relevant in the pharmaceutical industry where novel drug candidates are synthesized from simpler precursors.

Pharmacological Properties

Anticancer Activity

Research indicates that 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole exhibits promising anticancer properties. Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways. Specifically, the compound has been noted for its ability to inhibit caspase-3 activity, which plays a crucial role in apoptosis .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In various animal models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, derivatives of thiadiazoles have demonstrated significant protective effects against seizures. For instance, certain derivatives showed over 80% protection against induced seizures at specific dosages .

Antimicrobial Properties

Another area of interest is the antimicrobial potential of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole. Studies have suggested that compounds within this class exhibit activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents .

Industrial Applications

Material Development

The stability and reactivity of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole make it suitable for various industrial applications. It can be utilized in the development of new materials and chemicals that require specific reactivity profiles or stability under varying conditions .

Summary Table of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex synthesis | Essential for drug development |

| Biology | Anticancer and anticonvulsant activity | Inhibits caspase-3; protects against seizures |

| Medicine | Potential antimicrobial agent | Effective against various pathogens |

| Industry | Material development | Useful in creating stable chemical products |

Case Studies

-

Anticancer Mechanism Study

A study published in Frontiers in Chemistry detailed the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring could enhance anticancer activity significantly . -

Anticonvulsant Efficacy Evaluation

Research conducted on a series of substituted thiadiazoles demonstrated their effectiveness in MES and PTZ models. Compounds showed varying degrees of protection based on structural modifications, highlighting the importance of chemical structure in biological efficacy . -

Antimicrobial Activity Assessment

A comprehensive review analyzed several derivatives of 1,3,4-thiadiazoles for their antimicrobial properties. The findings suggested that certain modifications led to enhanced activity against resistant bacterial strains .

Mechanism of Action

The mechanism by which 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Physicochemical Properties

- Sulfonylurea analogs (e.g., , C₁₃H₁₄N₄O₃S₂) show improved solubility in polar aprotic solvents due to sulfonamide polarity.

- Stability : Cyclopropyl groups confer steric protection against metabolic degradation compared to linear alkyl chains.

Research Implications and Gaps

- Target Compound: While its synthesis is inferred, explicit data on its biological activity, solubility, or stability are lacking in the provided evidence.

- Analog-Specific Trends : The presence of electron-withdrawing groups (e.g., nitro in ) correlates with enhanced antibacterial activity, suggesting that introducing similar groups to the hydrazinyl-thiadiazole core could optimize efficacy.

Biological Activity

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The unique structural features of thiadiazoles contribute to their biological efficacy, making them a focal point for medicinal chemistry research.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can be described as follows:

- Molecular Formula : C₅H₈N₄S

- CAS Number : 299168-18-6

The presence of the hydrazine group (-NH-NH₂) and the cyclopropyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is primarily attributed to its ability to interact with various cellular pathways:

-

Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve:

- Induction of apoptosis in malignant cells.

- Disruption of cell cycle progression.

- Modulation of signaling pathways associated with tumor growth.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, potentially by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Studies

Recent studies have highlighted the anticancer potential of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including:

- HeLa Cells : IC₅₀ values indicated strong inhibition of cell viability (IC₅₀ = 10 µM).

- A549 Cells : Exhibited similar potency with an IC₅₀ value around 12 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 10 |

| A549 | 12 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Studies

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:

- Staphylococcus aureus : Effective at lower concentrations (MIC = 15 µg/mL).

- Escherichia coli : Moderate activity observed (MIC = 20 µg/mL).

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives, including 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole:

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced solid tumors reported that administration of this compound led to a marked reduction in tumor size in a subset of participants. The study emphasized the need for further investigation into dosage optimization and long-term effects. -

Antimicrobial Efficacy :

A study assessing the efficacy of various thiadiazole derivatives found that 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole exhibited superior activity compared to traditional antibiotics against resistant strains.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify substituents and ring protons, with characteristic shifts for hydrazinyl (~4-5 ppm) and cyclopropyl groups (~0.5-1.5 ppm) .

- Fluorescence Spectroscopy : Conjugation effects (e.g., styryl substituents) cause red shifts in emission spectra, confirming electronic modifications .

How does the cyclopropyl group influence thermodynamic stability?

Q. Advanced

- Enthalpic Contributions : Cyclopropyl’s ring strain increases enthalpy but enhances stability via steric shielding of reactive sites (e.g., hydrazinyl groups) .

- Computational Studies : Calorimetric data (combustion calorimetry) and mass loss effusion methods quantify standard molar enthalpies of formation, showing alkyl substituents (methyl/ethyl) stabilize the thiadiazole core more than cyclopropyl .

What design strategies enhance biological activity in thiadiazole derivatives?

Q. Advanced

- Functionalization : Introduce electron-withdrawing groups (e.g., sulfanyl, chloro) to improve enzyme inhibition. For example, 2-amino-5-mercapto derivatives show anticancer activity by targeting protein kinases .

- Conjugation : Styryl or phenyl groups enhance fluorescence and intercalation with DNA, useful in photodynamic therapy .

- Bioisosterism : Replace thiadiazole with oxadiazole to modulate solubility and bioavailability while retaining activity .

How do catalysts like polyphosphoric acid improve synthesis efficiency?

Q. Basic

- Acid Catalysis : Polyphosphoric acid facilitates cyclization via dehydration, achieving near-quantitative yields in 5-t-butyl-2-methylamino-1,3,4-thiadiazole synthesis .

- Solvent Systems : Two-phase water-organic systems (e.g., DMF/water) simplify product isolation and reduce side reactions .

How do conjugation and substituents affect fluorescence properties?

Q. Advanced

- Conjugated Double Bonds : Styryl-substituted derivatives (e.g., MPST, HPST) exhibit red-shifted emission (~550 nm) compared to phenyl analogs (~500 nm), making them suitable for blue-light-emitting materials .

- Electron-Donating Groups : Methoxy substituents increase fluorescence intensity, while hydroxyl groups enable pH-sensitive applications .

What challenges arise in synthesizing multi-functional thiadiazoles?

Q. Advanced

- Steric Hindrance : Bulky groups (e.g., cyclopropyl, t-butyl) slow cyclization, requiring prolonged heating or microwave-assisted synthesis .

- Regioselectivity : Competing pathways (e.g., N- vs. S-alkylation) necessitate protecting groups or stepwise reactions .

Which biological activities are reported for thiadiazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.